molecular formula C10H6Cl2N2O B1486759 6-(3,4-Dichlorophenyl)pyrimidin-4-ol CAS No. 1693979-23-5

6-(3,4-Dichlorophenyl)pyrimidin-4-ol

Cat. No. B1486759
M. Wt: 241.07 g/mol
InChI Key: WPTMEWMRMILHGS-UHFFFAOYSA-N
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Description

“6-(3,4-Dichlorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H6Cl2N2O and a molecular weight of 241.07 g/mol. It is closely related to “6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine”, which has a molecular weight of 274.54 .


Molecular Structure Analysis

The molecular structure of “6-(3,4-Dichlorophenyl)pyrimidin-4-ol” can be inferred from its IUPAC name and molecular formula. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring. The phenyl ring is substituted with two chlorine atoms at the 3rd and 4th positions .

Scientific Research Applications

Biological Applications and Analgesic Properties

Pyrimidine derivatives, including compounds like 6-(3,4-dichlorophenyl)pyrimidin-4-ol, have garnered attention in medicinal chemistry due to their significant roles in biological processes. A study by Muralidharan et al. (2019) highlights the synthesis of novel pyrimidine derivatives, demonstrating their potential as anti-inflammatory and analgesic agents. The biological screening of these compounds revealed improved anti-inflammatory and analgesic activities, indicating the significance of the substituent nature in these activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Antihypertensive and Antimicrobial Properties

Pyrimidine derivatives have also been studied for their antihypertensive properties. Bennett et al. (1981) synthesized and evaluated a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including dichlorophenyl derivatives, for their antihypertensive activity. Their findings revealed that certain compounds notably lowered blood pressure in hypertensive rats (Bennett, C. J. Blankley, R. W. Fleming, R. Smith, & D. Tessman, 1981). Moreover, pyrimidine-based thiazolidinones and azetidinones, which can be structurally related to 6-(3,4-dichlorophenyl)pyrimidin-4-ol, have shown antimicrobial and antitubercular activities, as reported by Patel et al. (2006) (Patel, P. Desai, K. R. Desai, & K. Chikhalia, 2006).

Applications in Nonlinear Optics and Electronic Properties

Apart from their biological applications, pyrimidine derivatives are also significant in the field of nonlinear optics (NLO). Hussain et al. (2020) conducted a study focusing on the structural, electronic, and NLO properties of thiopyrimidine derivatives, which can be associated with the chemical class of 6-(3,4-dichlorophenyl)pyrimidin-4-ol. Their findings highlighted the potential of these compounds in optoelectronic applications (Hussain, M. U. Khan, Muhammad Ibrahim, M. Khalid, Akbar Ali, S. Hussain, Muhammad Saleem, N. Ahmad, S. Muhammad, A. Al‐Sehemi, & A. Sultan, 2020).

Corrosion Inhibition

Pyrimidine derivatives, including those similar to 6-(3,4-dichlorophenyl)pyrimidin-4-ol, have also been explored for their corrosion inhibition properties. Abdelazim et al. (2021) studied the effect of pyrimidine derivatives on the corrosion of iron in hydrochloric acid, demonstrating their effectiveness as corrosion inhibitors (Khaled Abdelazim, K. F. Khaled, & nashwa abdelshafy, 2021).

properties

IUPAC Name

4-(3,4-dichlorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-2-1-6(3-8(7)12)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTMEWMRMILHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dichlorophenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Large, JE Torr, FI Raynaud, PA Clarke… - Bioorganic & medicinal …, 2011 - Elsevier
Two classes of trisubstituted pyrimidines related to PI-103 1 have been prepared and their inhibitory activities against phosphatidylinositol 3-kinase (PI3K) p110α were determined. …
Number of citations: 24 www.sciencedirect.com

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